2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is a compound with a molecular weight of 391.31 g/mol. It is commonly referred to as Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) widely used to alleviate pain and inflammation associated with various clinical conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Scientific Research Applications
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying sulfoxide chemistry and reaction mechanisms.
Biology: The compound’s anti-inflammatory properties make it a valuable tool in studying inflammation pathways and related biological processes.
Medicine: As an NSAID, it is extensively researched for its therapeutic effects in treating pain and inflammation.
Industry: The compound is used in the formulation of various pharmaceutical products.
Preparation Methods
The synthesis of 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves several steps. One common synthetic route includes the reaction of 2,6-dichlorobenzene with sulfur to form 2,6-dichlorophenyl sulfoxide. This intermediate is then reacted with diphenylmethanol under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves the inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes. These enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain signaling. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol can be compared with other NSAIDs such as ibuprofen, naproxen, and indomethacin. While all these compounds share similar anti-inflammatory properties, this compound is unique due to its specific chemical structure, which includes two chlorine atoms in the ortho position of the phenyl ring. This structural feature contributes to its increased potency and specific pharmacological profile .
Similar compounds include:
- Ibuprofen
- Naproxen
- Indomethacin
These compounds also inhibit COX enzymes but differ in their chemical structures and specific pharmacokinetic properties.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)sulfinyl-1,1-diphenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O2S/c21-17-12-7-13-18(22)19(17)25(24)14-20(23,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,23H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQNPUVUGMRWSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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